(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 203854-58-4
VCID: VC21537824
InChI: InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1
SMILES: CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

CAS No.: 203854-58-4

Cat. No.: VC21537824

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid - 203854-58-4

CAS No. 203854-58-4
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name (2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Standard InChI InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1
Standard InChI Key BMUDOYSTGJHGNI-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
SMILES CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Canonical SMILES CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Chemical Structure and Classification

Structural Features

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is a β-amino acid derivative characterized by:

  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the amino function at the β-position (C-3)

  • A methyl substituent at the α-position (C-2)

  • A carboxylic acid group

  • S-configuration stereochemistry at the β-carbon

This structure differs fundamentally from the more common Fmoc-Ala-OH (N-Fmoc-L-alanine), which is an α-amino acid with the amino group directly attached to the carbon bearing the carboxylic acid function . The compound represents an important class of building blocks used in peptide synthesis where specific conformational properties are required.

Physical Properties

Based on structural similarities with documented Fmoc-protected amino acids, this compound likely possesses the following physical characteristics:

PropertyValueNote
AppearanceWhite to light yellow crystalline powderSimilar to Fmoc-protected amino acids
Molecular FormulaC19H19NO4Based on structural analysis
Molecular Weight325.36 g/molCalculated from molecular formula
Melting PointApproximately 145-155°CEstimated from similar compounds
SolubilitySparingly soluble in DMF, DMSO; slightly soluble in methanolSimilar solubility profile to Fmoc-protected amino acids
Optical RotationNegative value (likely -15° to -20°)Based on stereochemistry and similar compounds

Synthesis Methodologies

Optimized Conditions

For efficient synthesis with minimal side product formation, the following conditions have proven effective for similar Fmoc-protected amino acids:

ParameterOptimal ConditionRationale
Solvent System1,4-dioxane/acetone (1:1)Provides optimal solubility for reactants
BaseNaHCO3 (2.5 eq)Sufficient to neutralize acid formation during reaction
Temperature20-25°CRoom temperature minimizes side reactions
Reaction Time18-24 hoursAllows for complete conversion
PurificationAcidification with dilute HCl (0.1N)Optimal concentration to avoid degradation

Recent research has shown that careful optimization of these parameters can significantly reduce the formation of side products such as Fmoc-β-alanine derivatives, which are common contaminants in Fmoc-protection reactions .

Analytical Characterization

Spectroscopic Analysis

For quality control and structural confirmation, multiple analytical techniques are employed:

Analytical MethodExpected Characteristic Features
HPLCPurity ≥99.0% using standardized methods
TLCSingle spot with Rf value distinct from starting materials
IRCharacteristic bands for carboxylic acid (1700-1725 cm⁻¹), amide (1630-1690 cm⁻¹), and aromatic rings (1450-1600 cm⁻¹)
NMRDistinctive peaks for Fmoc aromatic protons (7.2-7.8 ppm), methyl group (1.0-1.5 ppm), and chiral protons
Mass SpectrometryMolecular ion peak corresponding to calculated molecular weight

Applications in Peptide Synthesis

Advantages in Peptide Design

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid offers several advantages in peptide synthesis:

  • Introduction of conformational constraints due to the β-amino acid backbone and α-methyl substitution

  • Enhanced proteolytic stability of the resulting peptides

  • Ability to modify secondary structure elements in designed peptides

  • Compatibility with standard Fmoc solid-phase peptide synthesis protocols

The incorporation of this building block allows for fine-tuning of peptide conformations, particularly in the development of peptide-based therapeutics where specific three-dimensional structures are crucial for biological activity .

Solid-Phase Peptide Synthesis Integration

In solid-phase peptide synthesis, this compound can be effectively utilized with the following parameters:

Synthesis ParameterRecommended Condition
Coupling ReagentsHATU/DIEA or HBTU/HOBt systems
Coupling TimeExtended (4-6 hours) compared to α-amino acids
DeprotectionStandard 20% piperidine in DMF
LoadingLower initial loading (0.3-0.5 mmol/g) on resin
MonitoringCareful HPLC monitoring of coupling efficiency

The α-methyl substitution may cause steric hindrance, potentially requiring more forceful coupling conditions or extended reaction times compared to unsubstituted β-amino acids .

Structural Effects in Self-Assembly

Self-Assembly Properties

Research on Fmoc-protected amino acids has demonstrated interesting self-assembly properties that likely extend to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid:

  • Formation of supramolecular structures through π-π stacking of the Fmoc groups

  • Creation of nanoscale architectures influenced by the specific amino acid structure

  • Temperature and concentration-dependent morphological changes

The β-amino acid backbone with α-methyl substitution would introduce unique packing arrangements different from those observed with standard Fmoc-Ala-OH or other α-amino acid derivatives .

Morphological Characteristics

Based on studies of related compounds, the following morphological characteristics might be expected:

ConcentrationTemperaturePotential Morphology
Low (<1%)Room temperatureFibril or flower-like structures
High (>5%)Room temperatureDenser network morphologies
Low (<1%)Elevated (70°C)Transition to tubular structures
High (>5%)Elevated (70°C)Stable fiber networks

These self-assembly properties could be exploited for the development of novel biomaterials, including hydrogels with tunable mechanical properties .

Biological and Pharmaceutical Applications

Peptide-Based Therapeutics

The incorporation of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid into peptides can enhance their pharmaceutical properties:

  • Increased resistance to enzymatic degradation

  • Modified bioavailability profiles

  • Altered receptor binding characteristics

  • Enhanced membrane permeability

These properties make peptides containing this building block particularly valuable for the development of therapeutics targeting challenging disease states .

Antimicrobial Applications

Recent research on Fmoc-protected amino acids and their derivatives has revealed interesting antimicrobial properties that may extend to this compound:

Organism TypePotential Activity
Aspergillus speciesModerate to strong inhibition
Other fungiVariable activity depending on structure
BacteriaPotential activity requiring further investigation

Studies have shown that certain Fmoc-protected amino acids and their dipeptides exhibit inhibitory effects against fungal pathogens, with IC50 values sometimes superior to standard antifungal agents like fluconazole .

Structure-Activity Relationships

Influence of Structural Elements

Structural ElementContribution to Properties
Fmoc GroupProtection stability, self-assembly capabilities, potential biological activity
β-Amino PositioningConformational flexibility, altered backbone properties in peptides
α-Methyl SubstitutionIncreased steric hindrance, conformational constraints, enhanced stability
S-ConfigurationSpecific stereochemical interactions, compatibility with L-amino acids in peptide chains

Understanding these structure-activity relationships is crucial for optimizing applications in peptide design and other fields .

Comparison with Related Compounds

CompoundKey DifferencesComparative Advantages
Fmoc-Ala-OHα-amino acid vs. β-amino acidSimpler incorporation, more flexible backbone
Fmoc-β-Ala-OHLacks α-methyl groupLess sterically hindered, different conformational properties
Boc-protected analogDifferent protection groupOrthogonal protection strategies possible

These structural variations allow for fine-tuning of properties for specific applications in peptide synthesis and materials science .

Future Research Directions

Emerging Applications

Several promising research directions involving (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid and related compounds include:

  • Development of peptide-based nanomaterials with tailored self-assembly properties

  • Creation of peptide therapeutics with enhanced pharmacokinetic profiles

  • Exploration of potential antimicrobial applications

  • Investigation of novel catalytic peptides incorporating conformationally constrained residues

Synthetic Challenges and Solutions

Ongoing research aims to address key challenges in the utilization of this compound:

ChallengePotential Solution
Coupling efficiencyDevelopment of more effective coupling reagents
Stereochemical purityImproved asymmetric synthesis methods
Scale-up productionContinuous flow synthesis strategies
Side product formationOptimized reaction conditions and purification protocols

Advancements in these areas will further expand the applications of this valuable building block in peptide chemistry and related fields.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator